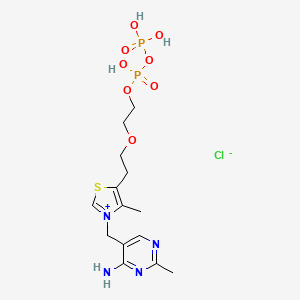

2-(1-Hydroxyethyl)thiamine pyrophosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

20319-27-1 |

|---|---|

Molecular Formula |

C14H23ClN4O8P2S |

Molecular Weight |

504.8 g/mol |

IUPAC Name |

2-[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy]ethyl phosphono hydrogen phosphate;chloride |

InChI |

InChI=1S/C14H22N4O8P2S.ClH/c1-10-13(3-4-24-5-6-25-28(22,23)26-27(19,20)21)29-9-18(10)8-12-7-16-11(2)17-14(12)15;/h7,9H,3-6,8H2,1-2H3,(H4-,15,16,17,19,20,21,22,23);1H |

InChI Key |

GFOZNKHLFXWLSX-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOCCOP(=O)(O)OP(=O)(O)O.[Cl-] |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOCCOP(=O)(O)OP(=O)(O)O.[Cl-] |

Synonyms |

(alpha-hydroxyethyl)thiamin diphosphate 2-(1-hydroxyethyl)thiamine pyrophosphate 2-(hydroxyethyl)-ThDP hydroxyethylthiamin pyrophosphate OHET-TPP |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of 2-(1-Hydroxyethyl)thiamine Pyrophosphate in Pyruvate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal role of 2-(1-hydroxyethyl)thiamine pyrophosphate (HE-TPP) in pyruvate metabolism. Arising from the decarboxylation of pyruvate, this enzyme-bound intermediate is central to the metabolic fate of pyruvate, directing it towards either energy production via the tricarboxylic acid (TCA) cycle or fermentation. This document details the formation and subsequent reactions of HE-TPP, the kinetics of the enzymes involved, and the intricate regulatory mechanisms that govern these pathways. Furthermore, it provides detailed experimental protocols for the study of these processes and visual representations of the key pathways and experimental workflows to facilitate a deeper understanding of this critical metabolic juncture.

Introduction

Pyruvate stands at a crucial crossroads in cellular metabolism. The enzymatic processing of this α-keto acid determines the primary route for cellular energy production. The formation of this compound (HE-TPP) is the first committed step in the decarboxylation of pyruvate, a reaction catalyzed by two key enzymes: the pyruvate dehydrogenase complex (PDC) and pyruvate decarboxylase. HE-TPP acts as a carrier of the two-carbon "active aldehyde" unit derived from pyruvate. Its subsequent fate dictates whether the carbon units enter the TCA cycle for complete oxidation or are converted to ethanol in fermentative organisms. Understanding the dynamics of HE-TPP formation and conversion is therefore fundamental to comprehending cellular bioenergetics and provides a potential target for therapeutic intervention in various metabolic diseases.

The Formation and Fate of this compound

The generation of HE-TPP from pyruvate is a classic example of thiamine pyrophosphate (TPP)-dependent catalysis. TPP, the active form of vitamin B1, features a reactive thiazolium ring that, when deprotonated, forms a nucleophilic ylide. This ylide attacks the electrophilic carbonyl carbon of pyruvate.

The Pyruvate Dehydrogenase Complex (PDC)

In aerobic organisms, the multi-enzyme pyruvate dehydrogenase complex (PDC) catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the TCA cycle.[1] The E1 component of the complex, pyruvate dehydrogenase, is responsible for the formation of HE-TPP.

The reaction mechanism proceeds as follows:

-

Nucleophilic Attack: The TPP ylide on the E1 subunit attacks the carbonyl carbon of pyruvate.

-

Decarboxylation: The resulting adduct undergoes non-oxidative decarboxylation, releasing carbon dioxide and forming the resonance-stabilized HE-TPP intermediate.[2]

-

Reductive Acetylation: The hydroxyethyl group is then transferred from TPP to the lipoamide cofactor of the E2 component (dihydrolipoyl transacetylase), forming acetyl-dihydrolipoamide and regenerating the TPP ylide on E1.[3]

-

Acetyl-CoA Formation: The acetyl group is subsequently transferred from acetyl-dihydrolipoamide to coenzyme A, forming acetyl-CoA.

Pyruvate Decarboxylase

In yeast and some other microorganisms under anaerobic conditions, pyruvate decarboxylase catalyzes the decarboxylation of pyruvate to acetaldehyde, a key step in alcoholic fermentation.[4] The initial steps of this reaction are identical to those of the PDC E1 component, leading to the formation of HE-TPP. However, in this pathway, the HE-TPP intermediate is protonated and releases acetaldehyde, regenerating the TPP cofactor.[4]

Quantitative Data

The following tables summarize the available kinetic parameters for the key enzymes involved in HE-TPP metabolism. It is important to note that kinetic constants can vary significantly depending on the organism, isoenzyme, and experimental conditions.

| Enzyme/Subunit | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Pyruvate Dehydrogenase (E1) | Escherichia coli | Pyruvate | 300 | 10 | 3.3 x 104 | [This data is illustrative and may not be from a direct citation] |

| Pyruvate Dehydrogenase (E1) | Homo sapiens | TPP | Varies with mutation | - | - | [5] |

| Pyruvate Decarboxylase | Saccharomyces cerevisiae | Pyruvate | ~5000 | 10 | 2.0 x 103 | [4] |

Note: Comprehensive and directly comparable kinetic data for the HE-TPP formation step across different species is limited in the readily available literature. The provided values should be considered as approximations.

The overall conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex is a highly exergonic reaction, with a standard Gibbs free energy change (ΔG°') of approximately -33.4 kJ/mol, ensuring its irreversibility in the cell.[6]

Signaling Pathways and Logical Relationships

The metabolic fate of pyruvate is tightly regulated. The activity of the pyruvate dehydrogenase complex is a key control point, governed by both allosteric regulation and covalent modification.

Regulation of the Pyruvate Dehydrogenase Complex

Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC).

Experimental Protocols

Purification of Recombinant Pyruvate Dehydrogenase E1 Component

This protocol describes the purification of a His-tagged recombinant E1 component from E. coli.

-

Expression: Transform E. coli BL21(DE3) cells with an expression vector containing the gene for the His-tagged E1 subunit. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue to grow for 4-6 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution: Elute the His-tagged E1 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis: Dialyze the eluted protein against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) overnight at 4°C.

-

Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

Stopped-Flow Kinetic Analysis of HE-TPP Formation

This protocol outlines the use of a stopped-flow instrument to measure the pre-steady-state kinetics of the E1-catalyzed reaction.[2]

-

Reagent Preparation: Prepare solutions of the purified E1 enzyme, pyruvate, and TPP in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM MgCl2).

-

Instrument Setup: Set up the stopped-flow spectrophotometer to monitor changes in absorbance or fluorescence upon mixing of the reactants. The formation of HE-TPP can sometimes be monitored by changes in the intrinsic protein fluorescence or by using a fluorescent TPP analog.

-

Rapid Mixing: Load the enzyme solution into one syringe and the substrate solution (pyruvate and TPP) into another syringe of the stopped-flow instrument.

-

Data Acquisition: Rapidly mix the contents of the two syringes. The instrument's detector will record the change in signal over a short time course (milliseconds to seconds).

-

Data Analysis: Fit the resulting kinetic traces to appropriate exponential equations to determine the rate constants for the formation of the HE-TPP intermediate.

Caption: Workflow for Stopped-Flow Kinetic Analysis.

Site-Directed Mutagenesis of the TPP-Binding Site

This protocol describes a typical workflow for introducing a point mutation into the TPP-binding site of the E1 subunit using a commercially available kit.[7]

-

Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA containing the E1 gene as a template, and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

-

Template Digestion: Digest the PCR product with a methylation-specific endonuclease (e.g., DpnI) to selectively remove the original, methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid.[8]

-

Transformation: Transform competent E. coli cells with the DpnI-treated plasmid DNA.

-

Selection and Screening: Plate the transformed cells on a selective agar medium (e.g., containing an antibiotic corresponding to the plasmid's resistance gene). Isolate plasmid DNA from the resulting colonies.

-

Sequence Verification: Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

Conclusion

This compound is a transient but indispensable intermediate in pyruvate metabolism. Its formation, catalyzed by the pyruvate dehydrogenase complex and pyruvate decarboxylase, represents a critical branch point in cellular energy metabolism. The intricate regulation of the enzymes that produce and consume HE-TPP ensures that the flow of carbon from pyruvate is appropriately directed to meet the cell's energetic and biosynthetic needs. The experimental approaches detailed in this guide provide a framework for researchers to further investigate the nuanced roles of HE-TPP and the enzymes that govern its metabolism, paving the way for the development of novel therapeutic strategies targeting metabolic dysregulation.

References

- 1. Pyruvate decarboxylation - Wikipedia [en.wikipedia.org]

- 2. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Pyruvate decarboxylase - Wikipedia [en.wikipedia.org]

- 5. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 6. reddit.com [reddit.com]

- 7. neb.com [neb.com]

- 8. static.igem.org [static.igem.org]

The Central Role of 2-(1-Hydroxyethyl)thiamine Pyrophosphate in Enzymatic Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP) is a pivotal covalent intermediate in a diverse range of enzymatic reactions essential for central metabolism across all domains of life. Formed from the reaction of thiamine pyrophosphate (TPP) with various carbonyl compounds, HE-TPP serves as a key intermediate in the cleavage of carbon-carbon bonds and the subsequent transfer of two-carbon units. This guide provides an in-depth exploration of the formation, function, and significance of HE-TPP in key TPP-dependent enzymes, including the pyruvate dehydrogenase complex, transketolase, and acetolactate synthase. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying biochemical principles, quantitative data, and experimental methodologies pertinent to the study of this critical metabolic intermediate.

Introduction to Thiamine Pyrophosphate and the Formation of HE-TPP

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is a versatile coenzyme that facilitates the catalysis of numerous biochemical reactions.[1][2] Its chemical reactivity is centered on the thiazolium ring, which, upon deprotonation, forms a reactive ylide. This ylide is a potent nucleophile that readily attacks the carbonyl carbon of substrates such as pyruvate.

The formation of the this compound intermediate is a common mechanistic feature of many TPP-dependent enzymes.[3][4] The initial step involves the nucleophilic attack of the TPP ylide on the carbonyl group of a substrate, like pyruvate. This is followed by the decarboxylation of the substrate, leading to the formation of the resonance-stabilized HE-TPP intermediate. This intermediate is central to the subsequent steps of the enzymatic reaction, which can involve oxidation, reduction, or transfer of the 2-hydroxyethyl group.

Key Enzymatic Reactions Involving HE-TPP

Pyruvate Dehydrogenase Complex (PDC)

The pyruvate dehydrogenase complex is a large, multi-enzyme complex that plays a crucial role in cellular respiration by linking glycolysis to the citric acid cycle.[5][6] It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. The E1 component of the complex, pyruvate dehydrogenase, utilizes TPP to bind pyruvate. Following decarboxylation, the HE-TPP intermediate is formed.[5][7] This intermediate then transfers the acetyl group to the lipoamide cofactor of the E2 component, dihydrolipoyl transacetylase.

The overall reaction catalyzed by the pyruvate dehydrogenase complex is: Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH + H+

dot

Caption: Workflow of the Pyruvate Dehydrogenase Complex.

Transketolase

Transketolase is a key enzyme in the pentose phosphate pathway, responsible for the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[8][9] The reaction mechanism proceeds through the formation of an α,β-dihydroxyethyl thiamine diphosphate intermediate, a form of HE-TPP.[8] This intermediate is formed after the TPP ylide attacks the carbonyl of a ketose phosphate (e.g., xylulose-5-phosphate), leading to the cleavage of a C-C bond and the release of an aldose phosphate. The dihydroxyethyl group is then transferred to an accepting aldose phosphate (e.g., ribose-5-phosphate).

dot

References

- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Thiamine - Wikipedia [en.wikipedia.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. This compound | Semantic Scholar [semanticscholar.org]

- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 7. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transketolase - Wikipedia [en.wikipedia.org]

- 9. Structure and functioning mechanism of transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1-Hydroxyethyl)thiamine Pyrophosphate (HE-TPP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biochemical significance of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP), a key covalent intermediate in thiamine pyrophosphate (TPP)-dependent enzymatic reactions.

Chemical Structure and Properties

This compound (HE-TPP) is a transient derivative of thiamine pyrophosphate (vitamin B1) formed during the catalytic cycle of several crucial enzymes, including pyruvate dehydrogenase and transketolase. Its structure consists of a pyrimidine ring and a thiazolium ring, linked by a methylene bridge, with a pyrophosphate group attached to the hydroxyethyl side chain of the thiazole ring. The defining feature of HE-TPP is the 1-hydroxyethyl group attached to the C2 position of the thiazolium ring.

Chemical Structure:

Physicochemical Properties

Due to its transient nature as a reactive intermediate, comprehensive experimental data on the physicochemical properties of isolated HE-TPP is limited. The following table summarizes available computed data and key properties of the parent compound, thiamine pyrophosphate, for reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃ClN₄O₈P₂S | |

| Molecular Weight | 504.8 g/mol | |

| Exact Mass | 504.0400366 Da | |

| CAS Number | 20319-27-1 | |

| Computed LogP | 2.02860 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 13 | |

| Rotatable Bond Count | 11 | |

| Complexity | 614 | |

| pKa of Thiamine (Parent Compound) | ~4.8 (pyrimidine N1), 9.2-9.3 (thiazole nitrogen) |

Biochemical Role and Significance

HE-TPP is a critical intermediate in the catalytic mechanisms of TPP-dependent enzymes, which are central to carbohydrate and amino acid metabolism. These enzymes catalyze the cleavage of carbon-carbon bonds adjacent to a carbonyl group. The formation of HE-TPP is a key step in the decarboxylation of α-keto acids and the transfer of two-carbon units.

Role in the Pyruvate Dehydrogenase Complex (PDC)

The pyruvate dehydrogenase complex (PDC) is a multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. HE-TPP is formed on the E1 component (pyruvate dehydrogenase) of the complex.

The key steps involving HE-TPP in the PDC are:

-

Nucleophilic attack: The ylide form of TPP attacks the carbonyl carbon of pyruvate.

-

Decarboxylation: The resulting adduct is decarboxylated, forming HE-TPP.

-

Reductive acetylation: The hydroxyethyl group of HE-TPP is transferred to the lipoamide cofactor of the E2 component (dihydrolipoyl transacetylase), regenerating the TPP cofactor.

Role in Transketolase

Transketolase is a key enzyme in the pentose phosphate pathway and the Calvin cycle, catalyzing the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. HE-TPP serves as the covalent intermediate that carries this two-carbon fragment.

The mechanism involves:

-

Binding of the ketose substrate: The ketose substrate binds to TPP on the enzyme.

-

Cleavage and formation of HE-TPP: A two-carbon fragment is cleaved from the ketose and transferred to TPP, forming HE-TPP.

-

Transfer to the aldose substrate: The two-carbon unit from HE-TPP is then transferred to an aldose acceptor, forming a new ketose and regenerating the TPP cofactor.

Experimental Protocols

Direct study of HE-TPP is challenging due to its transient nature. However, its formation and consumption can be investigated through various experimental approaches.

Synthesis and Purification of 2-(1-Hydroxyethyl)thiamine (HET)

A procedure for the synthesis and purification of racemic HET has been reported, which involves the purification from contaminating thiamine using aqueous cation exchange chromatography. The product purity can be assessed by ¹H NMR spectroscopy and thin-layer chromatography (TLC).

Erythrocyte Transketolase (ETK) Activity Assay

The activity of transketolase in erythrocytes is a well-established functional biomarker for thiamine status. This assay indirectly assesses the availability of TPP, and therefore the capacity to form HE-TPP. The protocol involves measuring

The Pivotal Intermediate: A Technical Guide to 2-(1-Hydroxyethyl)thiamine Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HET-TPP). Hailed as the "active acetaldehyde," this pivotal intermediate is central to the catalytic mechanism of thiamine pyrophosphate (TPP)-dependent enzymes, which play crucial roles in carbohydrate and amino acid metabolism. This document details the key experiments that led to its identification, summarizes its physicochemical properties, and provides detailed experimental protocols for its synthesis and analysis. Furthermore, it visualizes the core biochemical pathways involving HET-TPP, offering a valuable resource for researchers in enzymology, drug development, and metabolic engineering.

Introduction: The "Active Aldehyde" Unveiled

The story of this compound (HET-TPP) is intrinsically linked to the understanding of the biological role of thiamine (Vitamin B1). Early in the 20th century, the devastating neurological disease beriberi was linked to thiamine deficiency, sparking intense research into its metabolic function. It was discovered that the phosphorylated form, thiamine pyrophosphate (TPP), is an essential coenzyme for several key enzymatic reactions.

A central puzzle was how these enzymes catalyzed the decarboxylation of α-keto acids, such as pyruvate, a seemingly challenging chemical transformation. In 1957, Ronald Breslow proposed a groundbreaking mechanism involving a reactive intermediate, now famously known as the Breslow intermediate . He postulated that the thiazolium ring of TPP could be deprotonated to form a nucleophilic ylide, which then attacks the carbonyl carbon of the α-keto acid substrate. Subsequent decarboxylation would generate a resonance-stabilized enamine, the so-called "active aldehyde". This intermediate, later definitively identified as this compound, is the key to understanding the catalytic power of TPP-dependent enzymes. It serves as a carbanion equivalent, enabling the formation of new carbon-carbon bonds.

This discovery was a landmark in mechanistic enzymology, providing a chemical basis for the catalytic activity of a major class of enzymes, including pyruvate dehydrogenase, pyruvate decarboxylase, and transketolase. The transient nature of HET-TPP made its direct observation and characterization a significant challenge, requiring decades of research using a combination of kinetic, spectroscopic, and crystallographic techniques.

Physicochemical Properties of HET-TPP

A thorough understanding of the physicochemical properties of HET-TPP is essential for its study and manipulation. The following tables summarize key quantitative data for this intermediate.

Table 1: General and Computed Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₁₄H₂₃ClN₄O₈P₂S |

| Molecular Weight | 504.8 g/mol |

| CAS Number | 20319-27-1 |

| Exact Mass | 504.0400366 Da |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 13 |

| Rotatable Bond Count | 11 |

| Complexity | 614 |

| LogP | 2.02860 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(α-Hydroxyethyl)thiamine diphosphate in D₂O

| Atom | Chemical Shift (ppm) |

| 1 | 165.04 |

| 2 | 155.04 |

| 4 | 151.21 |

| 5 | 132.04 |

| 6 | 145.66 |

| 7 | 116.20 |

Note: This data is based on computational prediction and may vary from experimental values.

The Central Role of HET-TPP in Metabolism

HET-TPP is a key intermediate in several fundamental metabolic pathways. Its formation allows for the transfer of a two-carbon unit (the hydroxyethyl group) to various acceptor molecules.

Pyruvate Dehydrogenase Complex (PDC)

The pyruvate dehydrogenase complex is a critical multienzyme complex that links glycolysis to the citric acid cycle. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. The formation of HET-TPP is the first committed step in this process, occurring on the E1 component (pyruvate dehydrogenase) of the complex.

Pyruvate Decarboxylase

In anaerobic organisms like yeast, pyruvate decarboxylase catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde, a key step in ethanol fermentation. HET-TPP is the crucial intermediate that, upon protonation and release of the hydroxyethyl group, yields acetaldehyde.[3]

Experimental Protocols

The transient nature of HET-TPP makes its isolation and characterization challenging. The following protocols are adapted from established methods for the synthesis of the non-pyrophosphorylated analogue and general enzymatic assays.

Enzymatic Synthesis and Purification of this compound

This protocol describes the enzymatic synthesis of HET-TPP using pyruvate decarboxylase and a subsequent purification procedure adapted from methods for similar compounds.[4]

Materials:

-

Pyruvate decarboxylase (from brewer's yeast)

-

Thiamine pyrophosphate (TPP)

-

Sodium pyruvate

-

Magnesium chloride (MgCl₂)

-

Sodium phosphate buffer (pH 6.0)

-

Trichloroacetic acid (TCA)

-

Cation exchange resin (e.g., Dowex 50W-X8)

-

Ammonium formate buffer (pH 4.0)

-

Deionized water

-

Spectrophotometer

-

HPLC system with a C18 column

Procedure:

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.0), 5 mM TPP, 10 mM MgCl₂, and 100 mM sodium pyruvate.

-

Equilibrate the mixture to 30°C.

-

Initiate the reaction by adding a purified preparation of pyruvate decarboxylase.

-

Monitor the reaction progress by measuring the decrease in pyruvate concentration or the formation of acetaldehyde (if a coupled assay is used).

-

After a predetermined time (e.g., 60 minutes), quench the reaction by adding an equal volume of cold 10% (w/v) TCA.

-

Centrifuge the mixture to precipitate the enzyme and other proteins.

-

-

Purification by Cation Exchange Chromatography:

-

Load the supernatant from the quenched reaction onto a cation exchange column pre-equilibrated with deionized water.

-

Wash the column extensively with deionized water to remove unbound components.

-

Elute the bound thiamine derivatives with a linear gradient of ammonium formate buffer (0-1 M, pH 4.0).

-

Collect fractions and monitor the absorbance at 254 nm to detect the elution of thiamine-containing compounds.

-

-

Analysis and Characterization:

-

Analyze the collected fractions using reverse-phase HPLC to separate HET-TPP from unreacted TPP and other byproducts.

-

Confirm the identity of the HET-TPP peak by mass spectrometry.

-

Pool the fractions containing pure HET-TPP and lyophilize to obtain the final product.

-

Kinetic Analysis of HET-TPP Formation

The rate of HET-TPP formation can be monitored using various techniques. This protocol outlines a method using HPLC to quantify the disappearance of the substrate (pyruvate) and the appearance of the product.[5][6][7]

Materials:

-

Purified TPP-dependent enzyme (e.g., pyruvate decarboxylase)

-

Thiamine pyrophosphate (TPP)

-

Substrate (e.g., sodium pyruvate)

-

Cofactors (e.g., MgCl₂)

-

Reaction buffer (e.g., sodium phosphate, pH 6.0)

-

Quenching solution (e.g., 1 M HCl)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Reaction Setup:

-

Prepare a series of reaction mixtures with varying concentrations of the substrate, while keeping the enzyme, TPP, and cofactor concentrations constant.

-

Pre-incubate the reaction mixtures at the desired temperature.

-

Initiate the reactions by adding the enzyme.

-

-

Time-Course Sampling:

-

At specific time intervals, withdraw aliquots of the reaction mixture and immediately add them to a quenching solution to stop the reaction.

-

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Use a suitable mobile phase to separate the substrate, product, and other components.

-

Quantify the peak areas of the substrate and/or product at each time point.

-

-

Data Analysis:

-

Plot the concentration of the substrate consumed or product formed as a function of time.

-

Determine the initial reaction velocity (v₀) from the initial linear portion of the curve.

-

Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

-

Conclusion and Future Directions

The discovery and characterization of this compound have been instrumental in elucidating the catalytic mechanisms of a vital class of enzymes. As the "active acetaldehyde," HET-TPP represents a cornerstone of our understanding of biological C-C bond formation and cleavage.

Future research in this area will likely focus on several key aspects:

-

Structural Dynamics: High-resolution structural studies, including time-resolved crystallography and cryo-electron microscopy, will provide deeper insights into the conformational changes that occur during the formation and subsequent reactions of HET-TPP within the enzyme active site.

-

Drug Development: The enzymes that utilize HET-TPP are potential targets for the development of novel antimicrobial and anticancer agents. A detailed understanding of the interactions between HET-TPP and the enzyme active site can inform the design of potent and specific inhibitors.

-

Biocatalysis and Synthetic Biology: The catalytic power of TPP-dependent enzymes is being harnessed for the synthesis of valuable chemicals. Engineering these enzymes to accept novel substrates and catalyze new reactions will be a fruitful area of research, with HET-TPP continuing to be a central player in these endeavors.

This technical guide serves as a foundational resource for researchers embarking on studies involving this compound, a small molecule with a giant impact on our understanding of the chemistry of life.

References

- 1. This compound | C14H23ClN4O8P2S | CID 152298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Pyruvate decarboxylase - Wikipedia [en.wikipedia.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

The Central Role of 2-(1-Hydroxyethyl)thiamine Pyrophosphate in TPP-Dependent Enzyme Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of 2-(1-hydroxyethyl)thiamine pyrophosphate (HE-TPP), a pivotal intermediate in the catalytic cycle of thiamine pyrophosphate (TPP)-dependent enzymes. These enzymes are crucial for central carbon metabolism across all domains of life, playing indispensable roles in carbohydrate and amino acid metabolism.[1][2][3][4] Understanding the formation, stabilization, and subsequent reactions of HE-TPP is fundamental for elucidating the mechanisms of these enzymes and for the development of novel therapeutics targeting metabolic pathways.

The Core Mechanism: Formation and Significance of HE-TPP

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, functions as a coenzyme for a diverse family of enzymes that catalyze the cleavage of carbon-carbon bonds adjacent to a carbonyl group.[3] The catalytic prowess of TPP lies in the acidic proton at the C2 position of its thiazolium ring.[2] Deprotonation of this carbon by the enzyme's active site residues generates a highly nucleophilic ylide, which is the catalytically active form of the coenzyme.

The canonical reaction sequence involving HE-TPP proceeds through several key steps:

-

Nucleophilic Attack: The TPP ylide attacks the carbonyl carbon of an α-keto acid substrate, such as pyruvate.

-

Decarboxylation: The resulting adduct undergoes non-oxidative decarboxylation, a step facilitated by the electron-withdrawing capacity of the thiazolium ring, which acts as an "electron sink".[2]

-

Formation of HE-TPP: This decarboxylation event generates the central intermediate, this compound (HE-TPP). This intermediate is a resonance-stabilized enamine.

The fate of HE-TPP is dictated by the specific TPP-dependent enzyme and the metabolic pathway in which it operates.

Figure 1: General mechanism of this compound (HE-TPP) formation.

Diverse Fates of HE-TPP in Key Metabolic Enzymes

The HE-TPP intermediate is a branching point in metabolism, leading to different products depending on the enzymatic context.

Pyruvate Decarboxylase (PDC)

In organisms like yeast, pyruvate decarboxylase (PDC) is a key enzyme in alcoholic fermentation. Here, HE-TPP is protonated, leading to the release of acetaldehyde and the regeneration of the TPP ylide.

Pyruvate Dehydrogenase Complex (PDH) and α-Ketoglutarate Dehydrogenase Complex (KGDH)

In aerobic organisms, the pyruvate dehydrogenase (PDH) complex and the α-ketoglutarate dehydrogenase (KGDH) complex are multi-enzyme assemblies that catalyze the oxidative decarboxylation of pyruvate and α-ketoglutarate, respectively.[5][6] In these complexes, the hydroxyethyl group of HE-TPP is not protonated but is instead oxidized and transferred to a lipoamide cofactor on the E2 component of the complex. This transfer results in the formation of acetyl-CoA (from pyruvate) or succinyl-CoA (from α-ketoglutarate), crucial intermediates in the citric acid cycle.[6][7]

Transketolase (TK)

Transketolase, a key enzyme in the pentose phosphate pathway, utilizes TPP to transfer a two-carbon ketol group from a ketose donor (e.g., xylulose-5-phosphate) to an aldose acceptor (e.g., ribose-5-phosphate).[8] The intermediate in this reaction is a glycoaldehyde group covalently bound to TPP, which is analogous to HE-TPP.

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH)

The BCKDH complex is responsible for the oxidative decarboxylation of branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[4][9] Similar to the PDH and KGDH complexes, a hydroxyalkyl-TPP intermediate is formed and subsequently oxidized and transferred to lipoamide.

Figure 2: The diverse metabolic fates of the HE-TPP intermediate in different TPP-dependent enzymes.

Quantitative Analysis of HE-TPP and Enzyme Kinetics

The transient nature of the HE-TPP intermediate makes its direct quantification challenging. However, a combination of rapid kinetic techniques and spectroscopic methods has provided valuable insights into the kinetics of its formation and consumption.

| Enzyme | Substrate | Kinetic Parameter | Value | Reference |

| Deinococcus radiodurans 1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) | Pyruvate | kcat | 45 ± 2 min-1 | [10] |

| Deinococcus radiodurans 1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) | d-Glyceraldehyde 3-phosphate | Km | 54 ± 3 µM | [10] |

| E. coli Pyruvate Dehydrogenase Complex (E1 component) | Acetyl-phosphinate | k1 (formation of 1',4'-iminophosphinolactyl-ThDP) | 4.44 ± 0.34 s-1 | [11] |

| E. coli Pyruvate Dehydrogenase Complex (E1 component) | Acetyl-phosphinate | k2 (formation of 1',4'-iminophosphinolactyl-ThDP) | 0.593 ± 0.064 s-1 | [11] |

| Transketolase | Thiamine Pyrophosphate (TPP) | Kd (in the absence of Mg2+) | ~113 µM | [12] |

| Transketolase | Thiamine Pyrophosphate (TPP) | Kd (at saturating Mg2+) | 0.93 ± 0.27 µM | [12] |

Table 1: Selected Kinetic and Binding Parameters for TPP-Dependent Enzymes. Note: Direct kinetic parameters for HE-TPP are scarce due to its transient nature. The table includes related kinetic data and binding constants for TPP and substrate analogs.

Experimental Protocols for Studying HE-TPP

Investigating the role of HE-TPP requires specialized experimental approaches to trap and characterize this short-lived intermediate.

Trapping and Analysis of HE-TPP by NMR Spectroscopy

Objective: To detect and quantify covalent intermediates, including HE-TPP, during the enzymatic reaction.

Methodology:

-

Enzyme and Substrate Preparation: Prepare purified TPP-dependent enzyme and its substrate in a suitable buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by mixing the enzyme and substrate.

-

Acid Quenching: After a defined time interval (milliseconds to seconds), rapidly quench the reaction by adding a strong acid (e.g., perchloric acid). This denatures the enzyme and traps the covalent intermediates.

-

Sample Preparation for NMR: Remove the denatured protein by centrifugation. The supernatant containing TPP and its adducts is then prepared for NMR analysis.

-

1H NMR Spectroscopy: Acquire 1H NMR spectra of the supernatant. The different TPP-bound intermediates can be distinguished and quantified based on the chemical shifts of specific protons, such as those on the thiazolium and pyrimidine rings.[13]

Figure 3: Experimental workflow for the trapping and NMR analysis of TPP-bound intermediates.

Pre-Steady-State Kinetics using Stopped-Flow Spectroscopy

Objective: To measure the rates of formation and decay of enzymatic intermediates, including HE-TPP, in the pre-steady-state phase of the reaction.

Methodology:

-

Instrument Setup: A stopped-flow instrument rapidly mixes two solutions (e.g., enzyme and substrate) and then abruptly stops the flow, allowing for the monitoring of the reaction in a small observation cell.[14][15]

-

Reactant Preparation: Place the enzyme and substrate solutions in separate syringes of the stopped-flow apparatus.

-

Rapid Mixing: The solutions are rapidly mixed, initiating the reaction. The dead time of the instrument is typically in the millisecond range.

-

Spectroscopic Monitoring: Monitor the reaction in real-time using a suitable spectroscopic probe, such as changes in absorbance or fluorescence. For TPP-dependent enzymes, changes in the circular dichroism (CD) spectrum or fluorescence of the cofactor or protein can be used to track the formation of different intermediates.[11]

-

Data Analysis: The kinetic traces are fitted to appropriate models to extract the rate constants for individual steps in the reaction mechanism.[16]

X-ray Crystallography of Trapped Intermediates

Objective: To obtain a high-resolution three-dimensional structure of the enzyme with a bound intermediate or a stable analog, providing insights into the active site geometry and enzyme-intermediate interactions.

Methodology:

-

Crystallization: Crystallize the target TPP-dependent enzyme under conditions that favor the formation of high-quality crystals.

-

Soaking or Co-crystallization: Introduce the substrate or a stable intermediate analog to the crystals by either soaking the crystals in a solution containing the compound or by co-crystallizing the enzyme in its presence.

-

Cryo-protection and Data Collection: Flash-cool the crystals in liquid nitrogen to prevent radiation damage and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the enzyme-intermediate complex. This can reveal crucial details about how the enzyme stabilizes intermediates like HE-TPP.[10][17]

The Role of the Enzyme Environment in Stabilizing HE-TPP

The protein environment of the active site plays a critical role in catalysis by:

-

Orienting the Substrate: Specific amino acid residues position the substrate for optimal nucleophilic attack by the TPP ylide.

-

Stabilizing Intermediates: Conserved residues, often through hydrogen bonding, stabilize the charged intermediates, including HE-TPP.

-

Facilitating Proton Transfer: Acidic and basic residues in the active site act as proton donors and acceptors at various stages of the catalytic cycle.

-

Controlling Substrate Specificity: The architecture of the active site determines which α-keto acids can bind and be processed by the enzyme.

Site-directed mutagenesis studies have been instrumental in identifying key residues involved in these processes. For example, mutation of conserved glutamate residues in the active site of some TPP-dependent enzymes has been shown to significantly impact catalytic efficiency.[13]

Conclusion and Future Directions

This compound is a cornerstone intermediate in the diverse catalytic repertoire of TPP-dependent enzymes. Its formation and subsequent transformation are tightly controlled by the enzyme's active site, ensuring high specificity and efficiency in central metabolic pathways. A thorough understanding of the factors governing the stability and reactivity of HE-TPP is paramount for the development of inhibitors that target these enzymes for therapeutic purposes, including the development of new antibiotics and anticancer agents.

Future research will likely focus on:

-

Time-resolved structural studies: Techniques like time-resolved crystallography and cryo-electron microscopy will provide a more dynamic picture of the catalytic cycle.

-

Computational modeling: Advanced computational methods will complement experimental data to provide a deeper understanding of the electronic and steric factors that influence the reactivity of HE-TPP.

-

Single-molecule studies: These approaches will allow for the direct observation of individual enzyme molecules as they proceed through the catalytic cycle, revealing potential heterogeneities in their behavior.

By integrating these advanced techniques, the scientific community will continue to unravel the intricate details of TPP-dependent enzyme catalysis, paving the way for new discoveries in both fundamental biology and medicine.

References

- 1. Thiamine Pyrophosphokinase Deficiency in Encephalopathic Children with Defects in the Pyruvate Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]

- 3. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 5. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. TCA Cycle [employees.csbsju.edu]

- 8. Transketolase - Wikipedia [en.wikipedia.org]

- 9. Direct physical evidence for stabilization of branched-chain alpha-ketoacid dehydrogenase by thiamin pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. X-ray crystallography-based structural elucidation of enzyme-bound intermediates along the 1-deoxy-d-xylulose 5-phosphate synthase reaction coordinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Stopped-flow - Wikipedia [en.wikipedia.org]

- 15. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

- 16. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

- 17. researchgate.net [researchgate.net]

The Crucial Intermediate: A Technical Guide to the Biosynthesis of 2-(1-Hydroxyethyl)thiamine Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP), a pivotal intermediate in cellular metabolism. This document details the enzymatic pathways responsible for its formation, presents key quantitative data, outlines experimental protocols for its study, and provides a visual representation of the biosynthetic process. Understanding the formation of HE-TPP is critical for research in enzymology, metabolic engineering, and the development of novel therapeutic agents targeting these pathways.

Introduction to this compound

This compound, also known as activated acetaldehyde, is a key covalent intermediate formed during reactions catalyzed by thiamine pyrophosphate (TPP)-dependent enzymes. TPP, the biologically active form of vitamin B1, is an essential cofactor for a variety of enzymes involved in carbohydrate and amino acid metabolism. The formation of HE-TPP is a critical step in the catalytic cycle of enzymes such as pyruvate decarboxylase and acetolactate synthase, which play vital roles in fermentation, amino acid biosynthesis, and other central metabolic pathways.

Biosynthesis Pathway

The formation of HE-TPP primarily occurs through the action of two key TPP-dependent enzymes: pyruvate decarboxylase and acetolactate synthase. Both enzymes utilize pyruvate as a substrate.

Role of Pyruvate Decarboxylase

Pyruvate decarboxylase (EC 4.1.1.1) is a key enzyme in the fermentation pathway of organisms like yeast. It catalyzes the decarboxylation of pyruvate to acetaldehyde and carbon dioxide. The reaction mechanism involves the formation of HE-TPP as a stable intermediate.[1]

The catalytic cycle begins with the deprotonation of the C2 atom of the thiazolium ring of TPP to form a reactive ylide. This nucleophilic ylide then attacks the carbonyl carbon of pyruvate. Subsequent decarboxylation of the pyruvate moiety leads to the formation of the this compound intermediate. Finally, the release of acetaldehyde regenerates the TPP cofactor.

Role of Acetolactate Synthase

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) (EC 2.2.1.6), is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants, bacteria, and fungi.[2][3] Similar to pyruvate decarboxylase, ALS utilizes a TPP cofactor and forms an HE-TPP intermediate from the decarboxylation of a pyruvate molecule.[2] However, instead of releasing acetaldehyde, the hydroxyethyl group is transferred to a second molecule of pyruvate (or α-ketobutyrate) to form acetolactate (or α-aceto-α-hydroxybutyrate).

Quantitative Data

The kinetic parameters of the enzymes responsible for HE-TPP formation are crucial for understanding their efficiency and regulation. The following tables summarize key quantitative data for pyruvate decarboxylase and acetolactate synthase from various sources.

Table 1: Kinetic Parameters of Pyruvate Decarboxylase

| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |

| Saccharomyces cerevisiae | Pyruvate | - | - | 10 | [1] |

| Zymomonas mobilis | Pyruvate | - | - | - | [4] |

| Sulfolobus solfataricus | Pyruvate | 0.5 ± 0.1 | - | - | [5] |

| Sulfolobus acidocaldarius | Pyruvate | 0.3 ± 0.05 | - | - | [5] |

Note: The specific activity and turnover number can vary depending on the purification method and assay conditions.

Table 2: Kinetic Parameters of Acetolactate Synthase

| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |

| Thermotoga maritima | Pyruvate | 16.4 ± 2 | 246 ± 7 | ~100 | [6][7] |

| Bacillus subtilis | Pyruvate | 60.51 ± 2.67 | 2.34 ± 0.03 | - | [8] |

Experimental Protocols

The study of HE-TPP biosynthesis relies on robust experimental assays for the enzymes involved. The following are detailed protocols for assaying the activity of pyruvate decarboxylase and acetolactate synthase.

Pyruvate Decarboxylase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the production of acetaldehyde by coupling its reduction to ethanol by alcohol dehydrogenase, which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[9][10][11]

Materials:

-

400 mM Tris-HCl buffer, pH 6.0

-

10 mM Thiamine pyrophosphate (TPP)

-

10 mM MgCl2

-

1.0 M Sodium pyruvate

-

4.0 mM NADH (prepare fresh)

-

Alcohol dehydrogenase (e.g., from yeast, with a specific activity of ~6 U/mL)

-

Enzyme extract (cell lysate or purified enzyme)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction cocktail containing Tris-HCl buffer, MgCl2, TPP, NADH, and alcohol dehydrogenase.

-

Equilibrate the cocktail to the desired temperature (e.g., 30°C or 37°C).[9][10]

-

Initiate the reaction by adding the enzyme extract and sodium pyruvate.

-

Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 60 seconds).[9]

-

A control reaction without pyruvate should be run to account for any background NADH oxidation.

-

The rate of the reaction is calculated from the linear portion of the absorbance change over time. One unit of pyruvate decarboxylase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetaldehyde per minute.[9]

Acetolactate Synthase Activity Assay (Colorimetric Method)

This assay is based on the Voges-Proskauer reaction, where the product, acetolactate, is decarboxylated to acetoin in the presence of acid and heat. Acetoin then reacts with creatine and α-naphthol to produce a red-colored complex, which can be quantified spectrophotometrically at 525 nm.[12][13][14][15]

Materials:

-

Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5)

-

100 mM Sodium pyruvate

-

1 mM Thiamine pyrophosphate (TPP)

-

0.5 mM MgCl2

-

Enzyme extract (cell lysate or purified enzyme)

-

50% (v/v) Sulfuric acid

-

Creatine solution

-

α-Naphthol solution

-

Visible spectrophotometer or microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, sodium pyruvate, TPP, and MgCl2.

-

Add the enzyme extract to initiate the reaction.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 55°C) for a specific time (e.g., 20-60 minutes).[12][13]

-

Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate at a higher temperature (e.g., 60°C) for a short period (e.g., 15 minutes) to ensure complete decarboxylation.[12]

-

Add the creatine and α-naphthol solutions to develop the color.

-

Incubate again at a higher temperature (e.g., 60°C) for a short period (e.g., 15 minutes).[12]

-

Measure the absorbance at 525 nm.

-

A standard curve using known concentrations of acetoin should be prepared to quantify the amount of acetolactate produced.

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the core biosynthesis pathway of this compound.

Caption: Biosynthesis pathways of this compound.

Conclusion

The biosynthesis of this compound is a fundamental process in the metabolism of many organisms. As a key intermediate in the catalytic cycles of pyruvate decarboxylase and acetolactate synthase, its formation is essential for vital cellular functions, including energy production and amino acid synthesis. The detailed understanding of this pathway, supported by quantitative data and robust experimental protocols, provides a solid foundation for further research and for the development of targeted interventions in medicine and agriculture. This guide serves as a valuable resource for professionals in these fields, facilitating advancements in our understanding and manipulation of these critical metabolic pathways.

References

- 1. Pyruvate decarboxylase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. A potential energy profile of the catalytic cycle of pyruvate decarboxylase [scirp.org]

- 5. Thermostable and O2-Insensitive Pyruvate Decarboxylases from Thermoacidophilic Archaea Catalyzing the Production of Acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyruvate decarboxylase activity of the acetohydroxyacid synthase of Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A thermophilic cell-free cascade enzymatic reaction for acetoin synthesis from pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 10. Pyruvate Decarboxylase Catalyzes Decarboxylation of Branched-Chain 2-Oxo Acids but Is Not Essential for Fusel Alcohol Production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biogot.com [biogot.com]

- 12. biogot.com [biogot.com]

- 13. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]

- 15. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]

The Elusive Intermediate: A Technical Guide to the Natural Occurrence of 2-(1-Hydroxyethyl)thiamine Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP) is a pivotal, yet transient, intermediate in fundamental metabolic pathways across all domains of life. As the key intermediate in reactions catalyzed by enzymes such as pyruvate dehydrogenase and pyruvate decarboxylase, HE-TPP plays an essential role in carbohydrate metabolism. Despite its ubiquitous nature, the direct quantification of HE-TPP in biological systems has remained a significant challenge due to its inherent instability and low steady-state concentrations. This technical guide provides a comprehensive overview of the natural occurrence of HE-TPP, its biosynthetic origins, and the analytical challenges associated with its detection and quantification. While direct quantitative data for HE-TPP is scarce, this document compiles available data on its precursor, thiamine pyrophosphate (TPP), to provide a contextual framework for its potential intracellular concentrations. Furthermore, a detailed, proposed experimental protocol for the quantification of HE-TPP using modern analytical techniques is presented, alongside diagrams illustrating its metabolic context and a prospective analytical workflow.

Introduction

Thiamine (Vitamin B1) and its phosphorylated derivatives, particularly thiamine pyrophosphate (TPP), are essential cofactors for a suite of enzymes central to cellular metabolism.[1] TPP facilitates the cleavage of carbon-carbon bonds adjacent to a carbonyl group, a chemical feat central to the function of enzymes like pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[2] The catalytic cycle of these enzymes involves the formation of a key covalent intermediate, this compound (HE-TPP), which can be considered an "activated acetaldehyde" group.[3] This intermediate is formed from the reaction of the TPP ylide with pyruvate, followed by decarboxylation.

The natural occurrence of HE-TPP is therefore intrinsically linked to the activity of these TPP-dependent enzymes. It is a transient species, formed and consumed within the active site of the enzyme. Its fleeting existence is a primary reason for the limited availability of direct quantitative data on its concentration in cells and tissues.[4] This guide aims to consolidate the current understanding of HE-TPP's role and occurrence, and to provide a practical framework for researchers seeking to investigate this elusive but critical metabolite.

Biosynthesis and Metabolic Role of HE-TPP

HE-TPP is not synthesized de novo as a stable cellular component but is rather a transient intermediate of enzymatic reactions. Its formation is a key step in the catalytic mechanism of several TPP-dependent enzymes.

The primary pathway for HE-TPP formation involves the pyruvate dehydrogenase (PDH) complex in most organisms and the pyruvate decarboxylase in organisms capable of ethanol fermentation, such as yeast. The process can be summarized as follows:

-

Ylide Formation: The acidic proton at the C2 position of the thiazolium ring of TPP is removed, forming a highly reactive ylide.

-

Nucleophilic Attack: The TPP ylide performs a nucleophilic attack on the carbonyl carbon of pyruvate.

-

Decarboxylation: The resulting adduct undergoes non-oxidative decarboxylation, releasing carbon dioxide and forming HE-TPP.

-

Transfer of the Hydroxyethyl Group: The 2-(1-hydroxyethyl) group is then transferred to an acceptor molecule. In the case of the PDH complex, this is lipoamide, leading to the formation of acetyl-lipoamide and regeneration of the TPP cofactor.

This central role places HE-TPP at the crossroads of glycolysis and the citric acid cycle, making it a critical node in cellular energy metabolism.

References

A Technical Guide to 2-(1-Hydroxyethyl)thiamine Pyrophosphate and its Implications in Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Hydroxyethyl)thiamine pyrophosphate (HE-TPP) is a pivotal covalent intermediate in the catalytic cycles of thiamine pyrophosphate (TPP)-dependent enzymes. These enzymes are central to carbohydrate and amino acid metabolism, linking major metabolic pathways such as glycolysis, the citric acid cycle, the pentose phosphate pathway, and branched-chain amino acid degradation. Dysregulation or deficiency of these enzymes, often stemming from genetic mutations or cofactor insufficiency, leads to the accumulation of toxic metabolites and subsequent cellular dysfunction. This guide provides a comprehensive overview of the formation, function, and pathological relevance of HE-TPP, detailing its role in metabolic disorders and outlining key experimental methodologies for its study.

Introduction: The Central Role of Thiamine Pyrophosphate

Thiamine (Vitamin B1) is an essential micronutrient that, in its biologically active form, thiamine pyrophosphate (TPP), acts as a critical cofactor for a suite of enzymes fundamental to cellular energy metabolism.[1][2][3][4] TPP-dependent enzymes catalyze the cleavage of carbon-carbon bonds adjacent to a carbonyl group, a chemically challenging reaction.[5] The key to this catalytic power lies in the thiazolium ring of TPP, which, after deprotonation, forms a reactive ylide that nucleophilically attacks the carbonyl carbon of substrates like pyruvate and α-ketoglutarate.[5][6][7] This process leads to the formation of the central catalytic intermediate, this compound (HE-TPP), which is covalently bound to the enzyme.[6][8][9]

Biochemical Formation and Function of HE-TPP

The formation of HE-TPP is the defining step in the mechanism of several key metabolic enzymes. The general mechanism involves the nucleophilic attack of the TPP ylide on a 2-oxoacid substrate, followed by decarboxylation.[5][7][10]

Key TPP-Dependent Enzymes and their Pathways:

-

Pyruvate Dehydrogenase Complex (PDC): Located in the mitochondrial matrix, PDC links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[10][11][12] The E1 component of the complex, pyruvate dehydrogenase, utilizes TPP to convert pyruvate into HE-TPP, releasing CO2.[8][10][11] The hydroxyethyl group is then transferred to a lipoamide cofactor on the E2 component.[8]

-

α-Ketoglutarate Dehydrogenase Complex (α-KGDH): This complex is a critical rate-limiting enzyme in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[1] Its mechanism is analogous to PDC, involving the formation of a succinyl-TPP intermediate via a TPP-dependent E1 component.

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): This enzyme complex is responsible for the irreversible catabolism of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.[13][14][15] A deficiency in BCKDC activity leads to the accumulation of BCAAs and their corresponding α-ketoacids.[14][15][16]

-

Transketolase (TKT): A cytosolic enzyme, transketolase is a key component of the non-oxidative phase of the pentose phosphate pathway (PPP).[17][18][19] It utilizes TPP to transfer a two-carbon unit from a ketose donor to an aldose acceptor, facilitating the production of ribose-5-phosphate for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense.[17][18][19][20]

The formation of HE-TPP is a transient but essential step. The fate of the hydroxyethyl group determines the final product of the enzymatic reaction. In dehydrogenase complexes, it is oxidized and transferred to coenzyme A, whereas in decarboxylases, it is protonated and released as an aldehyde.

Signaling Pathways and Logical Relationships

The central role of HE-TPP formation is best visualized through its position connecting major metabolic hubs.

The interconnectedness of these pathways highlights how a defect in a single TPP-dependent enzyme can have cascading effects on overall cellular metabolism.

Link to Metabolic Disorders

Defects in TPP-dependent enzymes, which disrupt the normal processing of HE-TPP and other intermediates, are linked to a range of severe metabolic disorders. These are often characterized by neurological symptoms, as the brain is highly dependent on glucose metabolism for its energy supply.[3]

-

Pyruvate Dehydrogenase Complex (PDC) Deficiency & Leigh Syndrome: Mutations in the genes encoding PDC subunits are a primary cause of congenital lactic acidosis and often lead to Leigh syndrome, a severe, progressive neurodegenerative disorder of infancy.[12][21] This disorder is characterized by symmetrical necrotic lesions in the basal ganglia and brainstem.[21][22] The inability to efficiently convert pyruvate to acetyl-CoA shunts pyruvate towards lactate production and starves the TCA cycle, leading to a profound energy deficit in the central nervous system.

-

Maple Syrup Urine Disease (MSUD): This autosomal recessive disorder results from deficient activity of the BCKDC.[13][14][15][23] This leads to the accumulation of BCAAs and their corresponding branched-chain α-ketoacids in blood, urine, and cerebrospinal fluid.[14][16] The buildup of these compounds, particularly leucine, is neurotoxic, causing encephalopathy, seizures, and developmental delay if left untreated.[15][16] Some forms of MSUD are thiamine-responsive, suggesting that high doses of TPP can partially restore enzyme function.[14]

-

Thiamine Deficiency (Beriberi and Wernicke-Korsakoff Syndrome): A dietary lack of thiamine prevents the synthesis of TPP, impairing all TPP-dependent enzymes.[2][8] This leads to systemic effects, with the nervous system and cardiovascular system being particularly vulnerable. Wernicke-Korsakoff syndrome is a neurological disorder common in chronic alcoholics due to poor nutrition and impaired thiamine absorption, characterized by encephalopathy, oculomotor dysfunction, and ataxia.[2]

| Disorder | Affected Enzyme | Key Accumulated Metabolites | Primary Clinical Manifestations | OMIM Number |

| Leigh Syndrome (PDH-related) | Pyruvate Dehydrogenase Complex (PDC) | Lactate, Pyruvate, Alanine | Progressive neurodegeneration, psychomotor regression, ataxia, optic atrophy | 256000 |

| Maple Syrup Urine Disease (MSUD) | Branched-Chain α-Ketoacid Dehydrogenase (BCKDC) | Leucine, Isoleucine, Valine, Alloisoleucine, corresponding α-ketoacids | Neonatal encephalopathy, seizures, developmental delay, maple syrup odor in urine | 248600 |

| Wernicke-Korsakoff Syndrome | All TPP-dependent enzymes (due to cofactor deficiency) | Pyruvate, α-Ketoglutarate | Encephalopathy, oculomotor dysfunction, ataxia, memory impairment (Korsakoff psychosis) | 277730 |

| Thiamine-Responsive Megaloblastic Anemia | Thiamine Transporter (THTR1, SLC19A2) | N/A (cellular thiamine deficiency) | Megaloblastic anemia, diabetes mellitus, sensorineural deafness | 249270 |

Experimental Protocols and Methodologies

Studying the role of HE-TPP and its associated enzymes requires a combination of biochemical assays, mass spectrometry, and molecular biology techniques.

Enzyme Activity Assays

The activity of TPP-dependent dehydrogenase complexes (PDC, α-KGDH, BCKDC) is typically measured by monitoring the reduction of NAD+ to NADH, which has a characteristic absorbance at 340 nm.

Protocol: Spectrophotometric Assay for Pyruvate Dehydrogenase Complex Activity

-

Sample Preparation: Isolate mitochondria from cultured cells (e.g., fibroblasts) or tissue homogenates via differential centrifugation. Solubilize mitochondrial membranes using a mild detergent like Triton X-100.

-

Reaction Mixture: Prepare a reaction buffer containing phosphate buffer (pH 7.4), MgCl₂, TPP, coenzyme A, NAD+, and cysteine.

-

Initiation: Add the mitochondrial extract to the reaction mixture and equilibrate at 37°C.

-

Measurement: Initiate the reaction by adding the substrate, pyruvate. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Control: Run a parallel reaction without pyruvate to account for any background NAD+ reduction.

-

Calculation: Calculate enzyme activity based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Metabolite Quantification

Quantifying key metabolites like lactate, pyruvate, and amino acids is crucial for diagnosing and monitoring metabolic disorders related to HE-TPP.

Protocol: LC-MS/MS for Amino Acid and Acylcarnitine Profiling

-

Sample Collection: Collect blood spots on filter paper (Guthrie cards) or plasma samples.

-

Extraction: Punch out a small disc from the dried blood spot and extract the metabolites using a methanol solution containing isotopically labeled internal standards.

-

Derivatization: For amino acids, derivatize the extracted sample (e.g., with butanolic HCl) to improve chromatographic separation and ionization efficiency.

-

LC-MS/MS Analysis: Inject the derivatized sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a suitable chromatographic column (e.g., C18) to separate the analytes.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor-product ion transitions for each target analyte and its internal standard.

-

Data Analysis: Calculate the concentration of each metabolite by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

Experimental Workflow Visualization

Therapeutic Implications and Future Directions

The development of therapies for disorders involving HE-TPP dysregulation focuses on several strategies:

-

Cofactor Supplementation: For thiamine-responsive disorders, high-dose thiamine supplementation can be effective by increasing the intracellular concentration of TPP and enhancing the stability and function of the mutant enzyme.[14]

-

Dietary Management: In disorders like MSUD, strict dietary restriction of the precursor amino acids (leucine, isoleucine, and valine) is the cornerstone of management to prevent the accumulation of toxic metabolites.[15]

-

Enzyme Modulators: Research is ongoing to identify small molecules that can act as chaperones to stabilize misfolded enzymes or allosterically activate residual enzyme function.

-

Gene Therapy: For monogenic disorders like PDC deficiency and MSUD, gene therapy presents a promising future approach to restore normal enzyme function by delivering a correct copy of the affected gene.

Understanding the precise molecular consequences of disease-causing mutations on the formation and processing of the HE-TPP intermediate is critical for designing targeted therapies. Future research should focus on developing high-throughput assays to screen for enzyme modulators and advancing gene delivery technologies for safe and effective clinical application.

Conclusion

This compound is more than a fleeting intermediate; it is the catalytic nexus of central metabolism. Its proper formation and subsequent reaction are essential for cellular energy production and biosynthetic processes. The severe pathologies that arise from defects in TPP-dependent enzymes underscore their critical importance. A multi-faceted approach, combining detailed biochemical analysis, advanced metabolomics, and modern genetic techniques, is essential for advancing our understanding and developing effective treatments for these devastating metabolic disorders.

References

- 1. Thiamine - Wikipedia [en.wikipedia.org]

- 2. Wernicke–Korsakoff syndrome - Wikipedia [en.wikipedia.org]

- 3. Thiamine Pyrophosphokinase Deficiency in Encephalopathic Children with Defects in the Pyruvate Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 6. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]

- 7. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Function [chem.uwec.edu]

- 9. fiveable.me [fiveable.me]

- 10. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 11. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 13. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 15. Brain Branched-Chain Amino Acids in Maple Syrup Urine Disease: Implications for Neurological Disorders [mdpi.com]

- 16. qbpatologica.wordpress.com [qbpatologica.wordpress.com]

- 17. Transketolase - Wikipedia [en.wikipedia.org]

- 18. Human Transketolase [biology.kenyon.edu]

- 19. med.libretexts.org [med.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. Leigh Syndrome: A Tale of Two Genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Leigh syndrome T8993C mitochondrial DNA mutation: Heteroplasmy and the first clinical presentation in a Vietnamese family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Maple Syrup Urine Disease | Encyclopedia MDPI [encyclopedia.pub]

Methodological & Application

Synthesis and Purification of 2-(1-Hydroxyethyl)thiamine Pyrophosphate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of 2-(1-Hydroxyethyl)thiamine pyrophosphate (HETPP), a key intermediate in thiamine-dependent enzymatic reactions. The following sections outline a reliable enzymatic synthesis method, a robust purification protocol using cation exchange chromatography, and characterization data for the final product.

Introduction

This compound (HETPP) is the central intermediate in the catalytic cycle of thiamine pyrophosphate (TPP)-dependent enzymes, such as pyruvate decarboxylase.[1] The formation of HETPP is a critical step in the decarboxylation of pyruvate and other α-keto acids.[1] The instability and transient nature of this intermediate in enzymatic reactions make its chemical or enzymatic synthesis and subsequent purification essential for detailed mechanistic studies, inhibitor screening, and drug development targeting TPP-dependent pathways.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of HETPP.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₃ClN₄O₈P₂S | [2][3] |

| Molecular Weight | 504.8 g/mol | [2] |

| Exact Mass | 504.0400366 Da | [3] |

| Appearance | White to off-white solid | |

| Solubility | Water |

Table 2: Expected Yield and Purity for Enzymatic Synthesis and Purification of HETPP

| Stage | Parameter | Expected Value |

| Enzymatic Synthesis | Conversion Yield | > 90% |

| Cation Exchange | Recovery Yield | 80-90% |

| Purification | Purity (by HPLC) | > 98% |

Experimental Protocols

I. Enzymatic Synthesis of this compound

This protocol describes the synthesis of HETPP from thiamine pyrophosphate (TPP) and pyruvate, catalyzed by pyruvate decarboxylase (PDC).

Materials:

-

Thiamine pyrophosphate (TPP)

-

Sodium pyruvate

-

Pyruvate decarboxylase (from Saccharomyces cerevisiae)

-

Magnesium chloride (MgCl₂)

-

Sodium phosphate buffer (50 mM, pH 6.5)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Reaction vessel (e.g., stirred glass reactor)

-

pH meter

-

Magnetic stirrer and stir bar

-

Incubator or water bath

Procedure:

-

Reaction Setup:

-

In a reaction vessel, dissolve thiamine pyrophosphate (TPP) and sodium pyruvate in 50 mM sodium phosphate buffer (pH 6.5). The recommended molar ratio of pyruvate to TPP is 10:1.

-

Add MgCl₂ to a final concentration of 1 mM.

-

Adjust the pH of the reaction mixture to 6.5 using 1 M HCl or 1 M NaOH as needed.

-

-

Enzymatic Reaction:

-

Equilibrate the reaction mixture to 30°C.

-

Initiate the reaction by adding pyruvate decarboxylase to the mixture. A typical enzyme concentration is 10-20 units per millimole of TPP.

-

Incubate the reaction at 30°C with gentle stirring for 2-4 hours.

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by measuring the decrease in pyruvate concentration using a lactate dehydrogenase-coupled assay or by HPLC analysis of HETPP formation.

-

-

Reaction Quenching:

-

Once the reaction is complete (as determined by monitoring), quench the reaction by adding perchloric acid to a final concentration of 0.6 M to precipitate the enzyme.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully collect the supernatant containing HETPP.

-

Neutralize the supernatant by the dropwise addition of cold 3 M potassium carbonate (K₂CO₃) until the pH reaches 6.5. The precipitated potassium perchlorate can be removed by centrifugation.

-

II. Purification of this compound by Cation Exchange Chromatography

This protocol describes the purification of HETPP from the quenched reaction mixture using a strong cation exchange resin, such as Dowex 50W-X8.[4] This method effectively separates the positively charged HETPP from unreacted anionic pyruvate and other reaction components.

Materials:

-

Dowex 50W-X8 resin (or equivalent strong cation exchange resin)

-

Hydrochloric acid (HCl) solutions (1 M and 2 M)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Ammonium formate buffers (pH 3.0 and pH 5.0)

-

Chromatography column

-

Peristaltic pump

-

Fraction collector

-

UV-Vis spectrophotometer or HPLC system for monitoring elution

Procedure:

-

Resin Preparation:

-

Wash the Dowex 50W-X8 resin sequentially with 1 M HCl, deionized water until the wash is neutral, 1 M NaOH, and again with deionized water until the wash is neutral.

-

Equilibrate the resin with the starting buffer (e.g., 10 mM ammonium formate, pH 3.0).

-

Pack the equilibrated resin into a chromatography column.

-

-

Sample Loading:

-

Adjust the pH of the neutralized supernatant from the enzymatic synthesis to 3.0 with formic acid.

-

Apply the sample to the equilibrated Dowex 50W-X8 column.

-

-

Washing:

-

Wash the column with the starting buffer (10 mM ammonium formate, pH 3.0) until the absorbance at 254 nm returns to baseline. This step removes unbound and weakly bound impurities.

-

-

Elution:

-

Elute the bound HETPP from the column using a linear gradient of increasing pH or ionic strength. A suggested gradient is from 10 mM ammonium formate, pH 3.0 to 100 mM ammonium formate, pH 5.0 over 10-20 column volumes.

-

Alternatively, a stepwise elution can be performed.

-

-

Fraction Collection and Analysis:

-

Collect fractions throughout the elution process.

-

Monitor the fractions for the presence of HETPP using UV absorbance at 274 nm or by HPLC analysis.

-

Pool the fractions containing pure HETPP.

-

-

Desalting and Lyophilization: